N-Hydroxy-2-acetamidofluorene

Chemical Carcinogenesis Genotoxicity Testing Metabolic Activation

N-Hydroxy-2-acetamidofluorene (N-OH-AAF; CAS 53-95-2) is an arylhydroxamic acid and the primary proximate carcinogenic metabolite of the classic model aromatic amine procarcinogen 2-acetylaminofluorene (2-AAF). First identified by Miller, Miller, and Hartmann in 1961 as the major hepatic N-hydroxylation product of 2-AAF in the rat, N-OH-AAF demonstrated greater carcinogenic activity than the parent amide across multiple target tissues including liver, mammary gland, small intestine, and ear duct.

Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
CAS No. 53-95-2
Cat. No. B110186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-2-acetamidofluorene
CAS53-95-2
SynonymsN-Fluoren-2-yl-N-hydroxy-acetamide;  N-Fluoren-2-yl-acetohydroxamic Acid;  2-(N-Hydroxyacetamido)fluorene;  N-2-Fluorenyl-N-hydroxyacetamide;  N-2-Fluorenylacetohydroxamic Acid;  N-Acetyl-N-2-fluorenylhydroxylamine;  N-Hydroxy-2-(acetylamino)fluorene;  N-Hy
Molecular FormulaC15H13NO2
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)O
InChIInChI=1S/C15H13NO2/c1-10(17)16(18)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9,18H,8H2,1H3
InChIKeySOKUIEGXJHVFDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 64° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-2-acetamidofluorene (CAS 53-95-2): Proximate Carcinogen for Metabolic Activation Studies and DNA Adduct Research


N-Hydroxy-2-acetamidofluorene (N-OH-AAF; CAS 53-95-2) is an arylhydroxamic acid and the primary proximate carcinogenic metabolite of the classic model aromatic amine procarcinogen 2-acetylaminofluorene (2-AAF) [1]. First identified by Miller, Miller, and Hartmann in 1961 as the major hepatic N-hydroxylation product of 2-AAF in the rat, N-OH-AAF demonstrated greater carcinogenic activity than the parent amide across multiple target tissues including liver, mammary gland, small intestine, and ear duct [1]. As an N-hydroxylated derivative, it belongs to the 2-acetamidofluorene class and requires only a single conjugation step (O-sulfation or N,O-acyltransfer) — rather than the full CYP450-mediated N-hydroxylation — to generate the electrophilic nitrenium ion that forms covalent DNA adducts [2]. Its standardized carcinogenic potency (TD50) in the rat is 0.988 mg/kg/day, placing it among the more potent chemical carcinogens catalogued in the Carcinogenic Potency Database [3].

Why 2-Acetylaminofluorene, 2-Aminofluorene, and Synthetic N-Acetoxy Esters Cannot Replace N-Hydroxy-2-acetamidofluorene in Experimental Systems


The metabolic activation hierarchy within the 2-AAF family is strictly ordered, and substitution across tiers produces quantitatively different biological outcomes. 2-AAF requires dual-step activation (CYP450-mediated N-hydroxylation followed by sulfotransferase or N,O-acyltransferase conjugation), making its activity heavily dependent on the expression of specific CYP isoforms that vary across species, tissues, and cell lines [1]. N-OH-AAF bypasses the rate-limiting N-hydroxylation step; this is experimentally demonstrated by the fact that CYP450 inhibitors metyrapone and α-naphthoflavone actually increase — rather than decrease — N-OH-AAF mutagenicity in Salmonella, while suppressing 2-AAF and 2-aminofluorene activation [1]. Synthetic ultimate carcinogens such as N-acetoxy-2-AAF react directly with DNA without enzymatic facilitation, eliminating the tissue-selectivity and metabolic context that make N-OH-AAF the experimentally preferred tool for studying conjugation-dependent bioactivation pathways [2]. The quantitative evidence below demonstrates that these mechanistic differences translate into measured differences of 5- to 100-fold in mutagenic potency, DNA adduct yield, and carcinogenic potency that render in-class substitution scientifically invalid.

Quantitative Head-to-Head Evidence: N-Hydroxy-2-acetamidofluorene (53-95-2) vs. Closest Analogs and Alternatives


Mutagenic Potency and DNA Damage in Salmonella/Hepatocyte System: N-OH-AAF vs. Parent 2-AAF and 2-Aminofluorene

In a dual-endpoint Salmonella/hepatocyte co-incubation system using strain TA98 with intact rat hepatocytes, N-OH-AAF was 5 times more mutagenic and caused 80–100 times more DNA damage (measured by alkaline elution) than equimolar concentrations of either 2-AAF or 2-aminofluorene (AF) [1]. The relative mutagenic potency order across multiple species (rat, mouse, hamster, guinea pig) was consistently N-OH-AAF > AF > 2-AAF in Salmonella assays using hepatocyte or S9 activation [2]. This demonstrates that bypassing the CYP450-dependent N-hydroxylation step confers a quantitative advantage in genotoxic potency that cannot be replicated by using higher doses of the parent procarcinogen.

Chemical Carcinogenesis Genotoxicity Testing Metabolic Activation

DNA Adduct Yield in 3D Reconstructed Human Skin Models: N-OH-AAF vs. Parent 2-AAF

In 3D reconstructed human skin tissue models, a single 3-hour topical exposure to N-OH-2-AAF produced DNA adduct levels (measured by ³²P-postlabeling) that were at least 10-fold greater than those achieved after multiple 48-hour exposures to the parent 2-AAF, despite N-OH-2-AAF being tested at approximately 100-fold lower concentrations [1]. 2-AAF failed to increase DNA damage in the reconstructed skin micronucleus (RSMN) assay even with multiple applications, whereas N-OH-2-AAF elicited a large dose-related increase in the skin comet assay after a single 3-hour exposure [1]. This differential reflects the limited CYP450-mediated N-hydroxylation capacity of human skin models and underscores the necessity of using the pre-hydroxylated metabolite for detecting genotoxic hazard in extrahepatic tissues with low CYP expression.

Dermal Toxicology DNA Adductomics Human-Relevant Genotoxicity

In Vivo Target-Organ Mutagenicity and DNA Adduct Gradient in Big Blue Rats: Liver vs. Non-Target Tissues

In transgenic Big Blue® rats receiving N-OH-AAF by intraperitoneal injection (25 mg/kg per dose, 1–4 doses at 4-day intervals), lacI mutant frequency in the liver (the primary target organ) increased in a dose-dependent manner from 97.6 × 10⁻⁶ (1 dose) to 155.6 × 10⁻⁶ (2 doses) to 406.8 × 10⁻⁶ (4 doses), compared with a control frequency of 25.7 × 10⁻⁶ [1]. This represents a maximum 15.8-fold induction over background. Critically, liver DNA adduct levels reached 103 fmol/μg DNA, compared to only 28 fmol/μg in spleen lymphocytes and 7 fmol/μg in bone marrow — a 3.7-fold and 14.7-fold tissue gradient, respectively — directly mirroring the organ specificity of N-OH-AAF carcinogenesis [1]. The major adduct identified was N-(deoxyguanosin-8-yl)-2-aminofluorene. Spleen lymphocyte hprt mutant frequency in the four-dose group was 16.5 × 10⁻⁶ vs. 3.2 × 10⁻⁶ in controls (5.2-fold induction), demonstrating detectable systemic mutagenicity at a lower magnitude than the liver target [1].

In Vivo Mutagenesis Transgenic Rodent Models DNA Adduct Quantification

Standardized Carcinogenic Potency (TD50) Cross-Species Comparison: N-OH-AAF vs. Parent 2-AAF from the Carcinogenic Potency Database

Comparison of standardized TD50 values (daily dose rate inducing tumors in 50% of animals) from the Carcinogenic Potency Database (CPDB) reveals that N-OH-AAF is consistently more potent than its parent 2-AAF across species, with the magnitude of differentiation being species-dependent [1][2]. In the rat, N-OH-AAF exhibits a TD50 of 0.988 mg/kg/day compared with 2-AAF at 1.22 mg/kg/day (1.23-fold greater potency). In the mouse, N-OH-AAF TD50 is 6.23 mg/kg/day vs. 2-AAF at 7.59 mg/kg/day (1.22-fold). The most striking difference occurs in the hamster: N-OH-AAF TD50 is 2.1 mg/kg/day vs. 2-AAF at 17.4 mg/kg/day, representing an 8.3-fold greater carcinogenic potency for the N-hydroxy metabolite [1][2]. The target organ spectra also differ qualitatively — N-OH-AAF induces tumors in esophagus, kidney, stomach, and urinary bladder in mice (sites not reported as targets for 2-AAF in the CPDB), while 2-AAF additionally targets skin and mammary gland [1][2].

Carcinogenic Potency Risk Assessment Species Extrapolation

Photoactivation-Induced Dual DNA Damage Mechanism: Covalent Adducts Plus Oxidative Lesions Unique to the N-Hydroxy Structure

Exposure of N-OH-AAF to UV or sunlight irradiation induces a dual DNA damage mechanism not observed with the parent 2-AAF or with synthetic esters such as N-acetoxy-2-AAF — simultaneous formation of (i) classical covalent DNA adducts via the arylnitrenium pathway, and (ii) oxidative DNA damage including 8-oxo-2'-deoxyguanosine (8-oxodG), DNA single-strand breaks (SSBs), and double-strand breaks (DSBs) [1]. The oxidative damage component was confirmed to be mediated by hydroxyl radical (•OH) generated through N–OH homolysis, as demonstrated by electron spin resonance (ESR) spin-trapping and fluorescent probe studies, and was partially inhibited by classical •OH scavengers [1]. DNA sequencing analysis further revealed preferential cleavage at guanine, thymine, and cytosine sites. Critically, the formation of 8-oxodG and DSBs was also observed in living fibroblast Balb/c-3T3 cells co-exposed to N-OH-AAF and UV irradiation, as measured by double immunofluorescence staining [1]. This represents the first report of •OH production and site-specific oxidative DNA damage via photoactivation of a genotoxic hydroxamic acid intermediate.

Photochemical Genotoxicity Free Radical Biology DNA Damage Mechanisms

Differential DNA Binding in Hematopoietic Tissues: N-OH-AAF vs. Synthetic N-Acetoxy-2-AAF in F344 Rats In Vivo

Direct comparison of DNA adduct formation in F344 rat hematopoietic tissues following intravenous administration of equimolar radiolabeled doses (10 mg/kg) demonstrated that the synthetic ultimate carcinogen N-acetoxy-2-AAF produced 3-fold more DNA adducts in bone marrow (20.3 ± 1.7 vs. ~6.8 pmol/mg DNA) and 6-fold more adducts in spleen (23.6 ± 5.8 vs. ~3.9 pmol/mg DNA) than N-OH-AAF [1]. However, the adduct pattern was identical between the two compounds — N-(guanin-8-yl)-2-aminofluorene comprised >80% of total adducts in both cases. N-OH-AAF exhibited dose-dependent DNA binding over a range of 1.0–10.0 mg/kg, indicating that its lower adduct yield in hematopoietic tissues is not due to saturation but reflects its dependence on tissue-specific enzymatic conjugation for activation, in contrast to the direct reactivity of N-acetoxy-2-AAF [1]. This differential is functionally important: N-OH-AAF's requirement for metabolic activation by sulfotransferases or N,O-acyltransferases confers tissue selectivity that N-acetoxy-2-AAF lacks, making N-OH-AAF the more physiologically relevant compound for studying organ-specific carcinogenesis.

Hematotoxicity Tissue-Specific Carcinogenesis DNA Adduct Distribution

Evidence-Backed Application Scenarios for N-Hydroxy-2-acetamidofluorene (CAS 53-95-2) in Research and Safety Assessment


Metabolic Activation Pathway Dissection: Bypassing CYP450 N-Hydroxylation for Conjugation-Dependent Bioactivation Studies

N-OH-AAF is the definitive substrate for investigating the second-tier conjugation enzymes — sulfotransferases (SULTs) and N,O-acyltransferases (NATs) — that convert arylhydroxamic acids to DNA-reactive electrophiles. Because N-OH-AAF is already N-hydroxylated, its mutagenicity is not diminished by CYP450 inhibitors (metyrapone, α-naphthoflavone) and is in fact increased, as demonstrated in Salmonella/hepatocyte co-incubation systems [1]. This property makes it invaluable for isolating the contribution of specific SULT isoforms (e.g., aryl sulfotransferase IV) and NAT isozymes to tissue-specific carcinogenesis, experiments for which the parent 2-AAF is confounded by variable CYP expression across cell types [1]. The 80–100-fold DNA damage signal window over 2-AAF [2] further enables detection of low-abundance conjugation activity in extrahepatic tissues.

In Vivo Quantitative Mutagenesis Benchmarking Using Transgenic Rodent Models

The comprehensive Big Blue® rat dataset establishing N-OH-AAF's dose-dependent lacI mutant frequency in liver (97.6 to 406.8 × 10⁻⁶ across 1–4 doses, vs. 25.7 × 10⁻⁶ control) and the parallel DNA adduct gradient across liver (103 fmol/μg), spleen (28 fmol/μg), and bone marrow (7 fmol/μg) provides a validated benchmark for calibrating new transgenic mutagenicity models or computational toxicology predictions [3]. No other 2-AAF metabolite has been characterized at this level of multi-endpoint, multi-tissue resolution, making N-OH-AAF the reference compound for studies correlating DNA adduct burden with mutant frequency in vivo [3].

Human-Relevant Dermal Genotoxicity Assessment in 3D Reconstructed Skin Models

Regulatory pressure to replace animal-based dermal carcinogenicity testing with human-relevant in vitro models makes N-OH-AAF essential rather than optional. 2-AAF is effectively inactive in 3D human skin models due to insufficient CYP-mediated N-hydroxylation, failing to induce micronuclei even with multiple applications [4]. N-OH-2-AAF, in contrast, produces robust, dose-related DNA adduct formation (≥10-fold above 2-AAF despite 100-fold lower concentration) and comet assay responses after a single 3-hour exposure [4]. This makes N-OH-AAF the mandatory positive control or test article for any validated human skin genotoxicity assay intended to detect aromatic amine-type DNA-reactive compounds.

Photochemical DNA Damage Mechanism Studies: Covalent-Oxidative Dual-Lesion Model

The 2019 discovery that N-OH-AAF undergoes N–OH homolysis upon UV/sunlight exposure to generate hydroxyl radical (•OH) — producing 8-oxodG, SSBs, and DSBs alongside classical covalent adducts — establishes this compound as a unique dual-mechanism DNA damaging agent [5]. This property is structurally contingent on the free N-hydroxy group and is not replicated by 2-AAF, N-acetoxy-2-AAF, or N-sulfonoxy-2-AAF. Researchers investigating the interplay between oxidative and covalent DNA damage in mutagenesis or photocarcinogenesis can use N-OH-AAF as a single-agent tool to simultaneously induce both lesion classes, enabling studies of repair pathway competition, mutation signature analysis, and photo-safety assessment of hydroxamic acid-containing pharmaceuticals [5].

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